molecular formula C14H10F2O3 B6365093 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1178297-92-1

4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6365093
CAS RN: 1178297-92-1
M. Wt: 264.22 g/mol
InChI Key: POQAWRLESMROPB-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid (also known as 4-Fluoro-2-FMPB) is a fluorinated carboxylic acid with a wide range of applications in scientific research. It has a molecular weight of 241.22 g/mol and a melting point of 135-137°C. It is a white crystalline solid that is soluble in water, methanol, and dimethyl sulfoxide (DMSO). 4-Fluoro-2-FMPB is a widely used reagent in organic synthesis, and its unique properties make it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

4-Fluoro-2-FMPB is a versatile reagent with a wide range of scientific research applications. It can be used as a starting material for the synthesis of various organic compounds, such as 4-fluoro-2-(3-fluoro-4-methoxyphenyl)benzyl esters, which are useful for the synthesis of pharmaceuticals and other compounds. 4-Fluoro-2-FMPB is also used as a fluorinated surfactant for the preparation of nanomaterials, such as carbon nanotubes and nanofibers. In addition, it has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and medical applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-FMPB is not yet fully understood. It is known to act as an acid catalyst in the synthesis of various organic compounds, and it is believed to be involved in the formation of covalent bonds between the reactants. In addition, it is thought to increase the solubility of the reactants and to help stabilize the reaction intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-FMPB are not yet fully understood. It is known to be an effective acid catalyst in the synthesis of organic compounds, but its effects on living cells and organisms have not been extensively studied. It is believed to be non-toxic, but further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-FMPB has several advantages for use in laboratory experiments. It is a highly reactive reagent and can be used to synthesize a wide range of organic compounds. It is also easily soluble in water, methanol, and DMSO, making it easy to handle and store. However, it is a relatively expensive reagent, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 4-Fluoro-2-FMPB. Further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Research is also needed to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, research could be done to develop more cost-effective methods for synthesizing and purifying 4-Fluoro-2-FMPB. Finally, further research could be done to explore potential new uses for this versatile reagent.

Synthesis Methods

4-Fluoro-2-FMPB can be synthesized from 4-fluorobenzoic acid and 3-fluoro-4-methoxyphenol. The synthesis involves the reaction of 4-fluorobenzoic acid with 3-fluoro-4-methoxyphenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps: the formation of an intermediate product, 4-fluoro-2-(3-fluoro-4-methoxyphenyl)benzyl alcohol, followed by the dehydration of the alcohol to form 4-fluoro-2-FMPB.

properties

IUPAC Name

4-fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQAWRLESMROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681288
Record name 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178297-92-1
Record name 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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